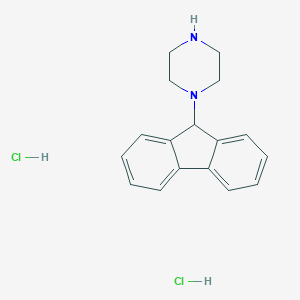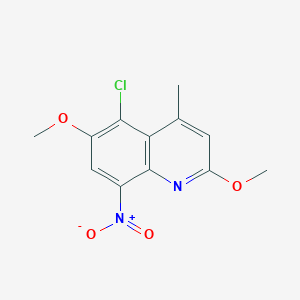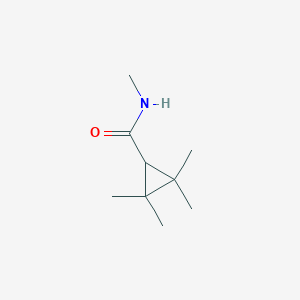
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- is a chemical compound that has been the subject of extensive research in the field of chemistry and biochemistry. This compound is commonly referred to as PMCA and has been shown to have a wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
PMCA has a wide range of applications in scientific research, including its use as a chiral auxiliary in organic synthesis. It has also been shown to be effective in the synthesis of cyclic amino acids and in the preparation of chiral phosphine ligands. Additionally, PMCA has been used in the synthesis of biologically active compounds, including antitumor agents and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of PMCA is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis. It has also been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels.
Biochemical and Physiological Effects:
PMCA has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of ion channels. It has also been shown to have anti-inflammatory and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMCA in lab experiments is its ability to act as a chiral auxiliary in organic synthesis. This makes it a useful tool for the preparation of chiral compounds. However, one limitation of using PMCA is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on PMCA, including its use in the synthesis of new chiral compounds and its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PMCA and its biochemical and physiological effects.
Propiedades
Número CAS |
171722-69-3 |
|---|---|
Nombre del producto |
Cyclopropanecarboxamide, N,2,2,3,3-pentamethyl- |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-8(2)6(7(11)10-5)9(8,3)4/h6H,1-5H3,(H,10,11) |
Clave InChI |
RDTKJSMWDWTJLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NC)C |
Otros números CAS |
171722-69-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

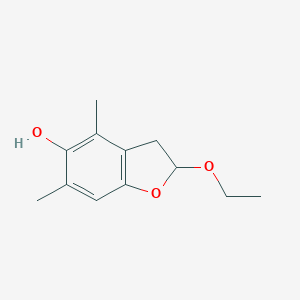
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)
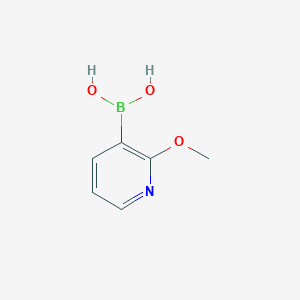
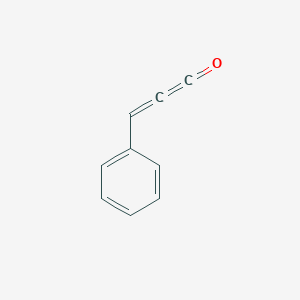
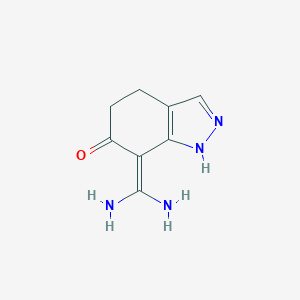
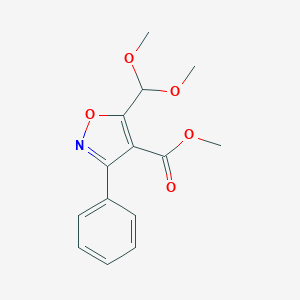
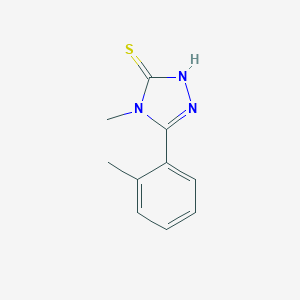
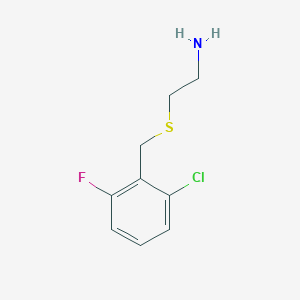
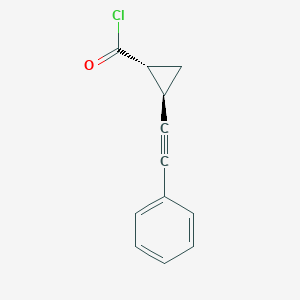
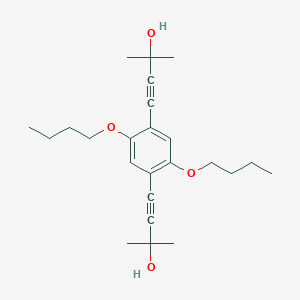
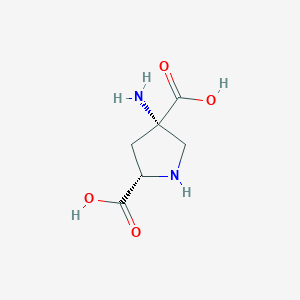
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
